DL-TIROXINA

Descripción general

Descripción

Sunvozertinib es un inhibidor de la tirosina quinasa (TKI) del receptor del factor de crecimiento epidérmico (EGFR) oral, irreversible, desarrollado por Dizal Pharmaceuticals. Se utiliza principalmente para el tratamiento del cáncer de pulmón de células no pequeñas (NSCLC) con mutaciones de inserción del exón 20 del EGFR. Este compuesto ha mostrado una potente actividad contra las mutaciones del EGFR y una actividad débil contra el EGFR de tipo salvaje .

Aplicaciones Científicas De Investigación

Sunvozertinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los inhibidores del EGFR.

Biología: Se investiga por sus efectos en las vías de señalización celular.

Medicina: Se utiliza principalmente en el tratamiento del NSCLC con mutaciones de inserción del exón 20 del EGFR.

Industria: Se utiliza en el desarrollo de terapias contra el cáncer dirigidas

Mecanismo De Acción

Sunvozertinib ejerce sus efectos uniéndose irreversiblemente al dominio de la tirosina quinasa del EGFR. Esta unión inhibe la fosforilación del EGFR, bloqueando así las vías de señalización descendentes involucradas en la proliferación y supervivencia celular. Los objetivos moleculares incluyen mutaciones de inserción del exón 20 del EGFR, mutaciones de sensibilización del EGFR y mutaciones de resistencia T790M del EGFR .

Análisis Bioquímico

Biochemical Properties

DL-Thyronine exhibits interesting metabolic activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Thyroid hormone receptors (THRs), suggesting a role in thyroid hormone signaling .

Cellular Effects

DL-Thyronine influences various types of cells and cellular processes. It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DL-Thyronine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Thyronine change over time. It has been observed that exogenously administered DL-Thyronine rapidly increases resting metabolic rate in rodent models . Very few studies have evaluated the long-term effects of DL-Thyronine on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DL-Thyronine vary with different dosages in animal models. For instance, in rodent models, exogenously administered DL-Thyronine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . The effects of endogenous and exogenous DL-Thyronine in humans need further analyses .

Metabolic Pathways

DL-Thyronine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

DL-Thyronine is transported and distributed within cells and tissues. It is facilitated by transmembrane protein transporters .

Subcellular Localization

It is suggested that DL-Thyronine might interact with a plasma-membrane-associated thyroid hormone receptor .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de sunvozertinib implica la optimización de compuestos de la serie de triazinas. La subestructura preferida para una potente potencia de mutación de inserción del exón 20 del EGFR incluye grupos de cabeza anilinofenilo sustituidos en orto . Los detalles específicos sobre las rutas de síntesis y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente.

Métodos de producción industrial

Los métodos de producción industrial de sunvozertinib no se detallan explícitamente en las fuentes disponibles al público. Se sabe que el compuesto se produce en condiciones estrictas para garantizar su eficacia y seguridad para el uso clínico .

Análisis De Reacciones Químicas

Tipos de reacciones

Sunvozertinib experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos de sustitución: Como los halógenos o los nucleófilos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Compuestos Similares

Mobocertinib: Otro TKI del EGFR que se dirige a las mutaciones de inserción del exón 20.

Amivantamab: Un anticuerpo biespecífico que se dirige al EGFR y al MET.

Poziotinib: Un TKI del EGFR con actividad contra las mutaciones de inserción del exón 20

Singularidad de Sunvozertinib

Sunvozertinib es único debido a su potente actividad contra un amplio espectro de mutaciones del EGFR y su débil actividad contra el EGFR de tipo salvaje. Esta selectividad reduce la probabilidad de efectos adversos asociados con la inhibición del EGFR de tipo salvaje .

Propiedades

IUPAC Name |

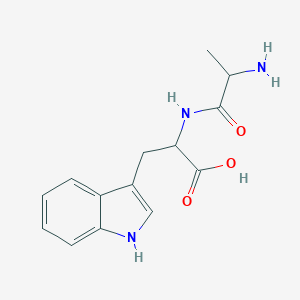

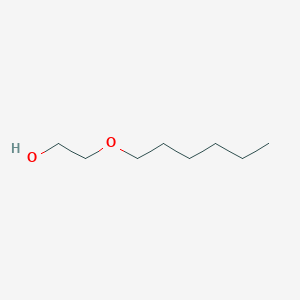

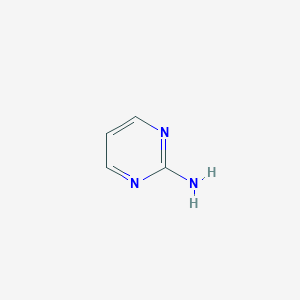

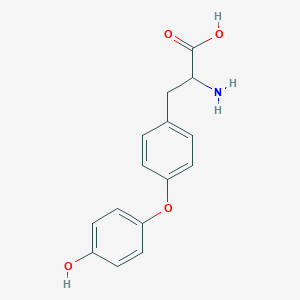

2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862705 | |

| Record name | O-(4-Hydroxyphenyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-10-2 | |

| Record name | DL-Thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Hydroxyphenyl)-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-hydroxyphenyl)-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

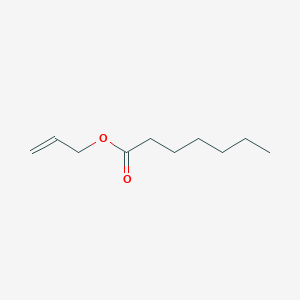

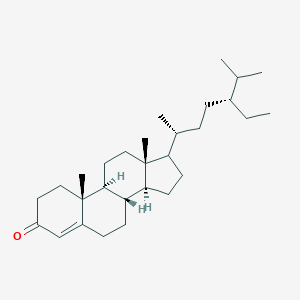

Feasible Synthetic Routes

A: While DL-Thyronine itself may not bind strongly to thyroid hormone receptors, some studies suggest that it can influence the metabolism of other thyroid hormones, potentially indirectly affecting their actions. For instance, it has been shown to lengthen the biological half-life of radiothyroxine and alter its excretion pattern in rats. [] This suggests an interaction with the metabolic pathways of thyroid hormones.

ANone: The molecular formula of DL-Thyronine is C15H15NO4, and its molecular weight is 277.28 g/mol.

ANone: The provided research papers do not delve into the detailed spectroscopic characterization of DL-Thyronine. Further investigation into spectroscopic databases or literature would be necessary for this information.

ANone: The provided research focuses primarily on the biological activity and structure-activity relationships of DL-Thyronine and its analogs. Information regarding its material compatibility and stability is not discussed in these papers.

A: DL-Thyronine was first synthesized in 1944 by Niemann and McCasland. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate](/img/structure/B90075.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)